

Comparative Efficacy of 7-Deaza-2'-cmethyladenosine Against Diverse Zika Virus Strains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	7-Deaza-2'-c-methylinosine	
Cat. No.:	B15343396	Get Quote

For Immediate Release

This guide provides a comprehensive comparison of the antiviral efficacy of 7-Deaza-2'-c-methyladenosine (7DMA) and other nucleoside analogs against various strains of the Zika virus (ZIKV). The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of effective ZIKV therapeutics.

Executive Summary

7-Deaza-2'-c-methyladenosine, a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), has demonstrated significant efficacy against the African lineage of the Zika virus (strain MR766).[1][2][3] While direct efficacy data for 7DMA against contemporary ZIKV strains such as the Puerto Rican (PRVABC59) and French Polynesian (H/PF/2013) lineages is limited, studies on its prodrugs and related 2'-C-methylated nucleosides suggest a broad-spectrum activity.[4][5] This guide synthesizes available in vitro and in vivo data to provide a comparative overview of 7DMA and alternative compounds, offering valuable insights for ongoing antiviral research.

In Vitro Efficacy of 7DMA and Alternative Nucleoside Analogs



The antiviral activity of 7DMA and a panel of related 2'-C-methylated nucleosides has been primarily evaluated against the ZIKV MR766 strain in Vero cells. 7DMA exhibits a half-maximal effective concentration (EC $_{50}$) of 9.6 μ M against this strain.[6] A comparative summary of the in vitro efficacy of these compounds is presented in Table 1.

Compound	ZIKV Strain	Cell Line	EC50 (μM)	СС50 (µМ)	Selectivity Index (SI)
7-Deaza-2'-c- methyladeno sine (7DMA)	MR766	Vero	8.92 ± 3.32	>100	>11.2
2'-C- methyladeno sine (2-CMA)	MR766	Vero	5.26 ± 0.12	>100	>19.0
2'-C- methylcytidin e (2-CMC)	MR766	Vero	10.51 ± 0.02	>100	>9.5
2'-C- methylguano sine (2-CMG)	MR766	Vero	22.25 ± 0.03	>100	>4.5
2'-C- methyluridine (2-CMU)	MR766	Vero	45.45 ± 0.64	>100	>2.2
Data sourced from Eyer et al., 2016.[7]					

Further studies have explored aryloxyphosphoramidate prodrugs of these nucleosides to improve their intracellular delivery and antiviral activity against contemporary ZIKV strains. The data for these prodrugs against the PRVABC59 and a Panamanian (H/PAN) strain in human neural stem cells are summarized in Table 2.



Compound (Aryloxyl Phosphora midate Prodrug)	ZIKV Strain	Cell Line	EC50 (μM)	CC50 (µМ)	Selectivity Index (SI)
Prodrug of 7- Deaza-2'-c- methyladeno sine	Not Reported	-	-	-	-
Prodrug of 2'- C- methyladeno sine	PRVABC59	hNSC	10	42	>4
H/PAN	hNSC	18	42	>2	
Prodrug of 2'- C- methylcytidin e	PRVABC59	hNSC	48	>50	>1
Sofosbuvir (Comparator)	PRVABC59	hNSC	35	>50	>1.4
H/PAN	hNSC	46	>50	>1.1	
hNSC: human Neural Stem Cells. Data sourced from a study on selected nucleoside analogue ProTides.[4]					



In Vivo Efficacy in AG129 Mouse Model

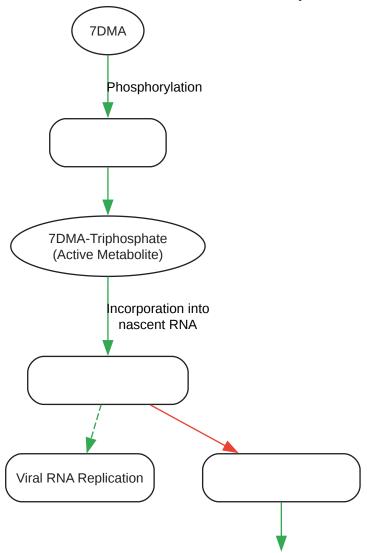
In vivo studies utilizing AG129 mice, which lack interferon-α/β and -γ receptors and are highly susceptible to ZIKV infection, have demonstrated the therapeutic potential of 7DMA.[1][2][3] Oral administration of 7DMA has been shown to reduce viremia and delay virus-induced morbidity and mortality in mice infected with the MR766 ZIKV strain.[1][2][3] This animal model is also suitable for evaluating antivirals against contemporary strains like PRVABC59.[8][9]

Mechanism of Action: Targeting the Viral Polymerase

7-Deaza-2'-c-methyladenosine acts as a direct-acting antiviral by inhibiting the ZIKV RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication.[1][6] The addition of a methyl group at the 2'-C position of the ribose sugar is a key structural feature that facilitates the termination of the nascent viral RNA chain.[7]



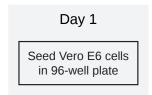
Mechanism of Action of 7-Deaza-2'-c-methyladenosine

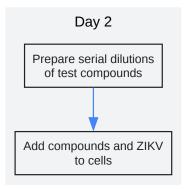


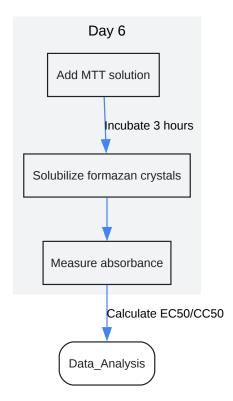
Inhibition of Viral Replication



Workflow for CPE Reduction Assay (MTT-Based)

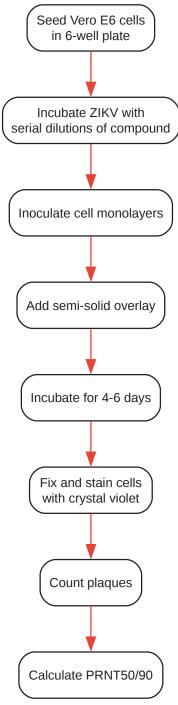






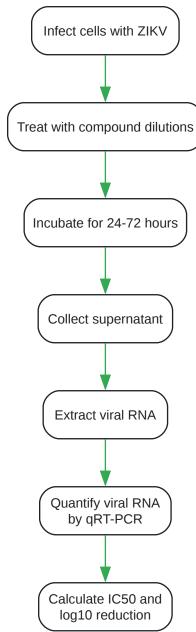


Workflow for Plaque Reduction Neutralization Test

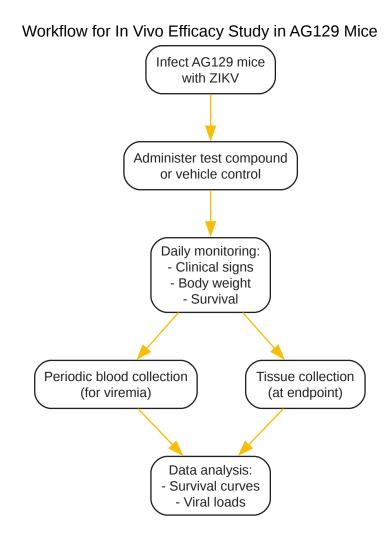




Workflow for Virus Yield Reduction Assay







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection



Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Activity of Selected Nucleoside Analogue ProTides against Zika Virus in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Nucleoside Analogues as Effective Antiviral Agents for Zika Virus Infections PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of Lethal Zika Virus Infection in AG129 Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- To cite this document: BenchChem. [Comparative Efficacy of 7-Deaza-2'-c-methyladenosine Against Diverse Zika Virus Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15343396#efficacy-of-7-deaza-2-c-methylinosine-against-different-zikv-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com